![molecular formula C20H16N2O2S2 B12610734 Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-31-9](/img/structure/B12610734.png)
Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” is a complex organic compound that features a urea backbone substituted with a bithiophene and a naphthalene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” typically involves the following steps:
Formation of the Bithiophene Derivative: The bithiophene moiety can be synthesized through a coupling reaction of thiophene derivatives.
Naphthalene Derivative Preparation: The naphthalene derivative can be synthesized through various organic reactions, such as Friedel-Crafts acylation followed by reduction.
Urea Formation: The final step involves the reaction of the bithiophene and naphthalene derivatives with a urea precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides, while reduction of nitro groups can yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of organic electronics.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound may find applications in the development of advanced materials, such as conductive polymers or organic semiconductors.
Wirkmechanismus
The mechanism of action of “Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N-phenyl-N’-(2-thienylmethyl)-: A similar compound with a phenyl and thienyl substitution.
Urea, N-(2-thienylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-: A compound with a thienyl and naphthalene substitution.
Uniqueness
The uniqueness of “Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” lies in its specific substitution pattern, which may confer unique electronic properties, making it suitable for specialized applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
648420-31-9 |
|---|---|
Molekularformel |
C20H16N2O2S2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1-(7-hydroxynaphthalen-1-yl)-3-[(5-thiophen-2-ylthiophen-2-yl)methyl]urea |
InChI |
InChI=1S/C20H16N2O2S2/c23-14-7-6-13-3-1-4-17(16(13)11-14)22-20(24)21-12-15-8-9-19(26-15)18-5-2-10-25-18/h1-11,23H,12H2,(H2,21,22,24) |
InChI-Schlüssel |
AOUZSIJAZVUYCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=CC=C(S3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


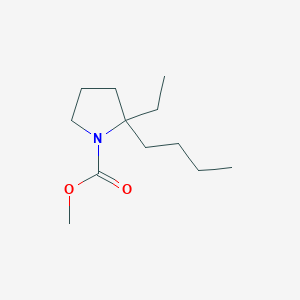
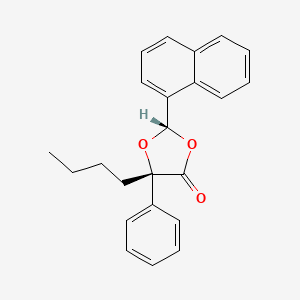
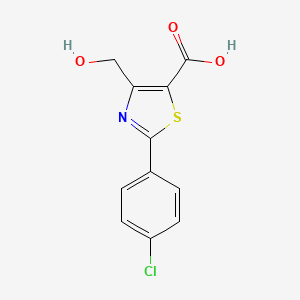
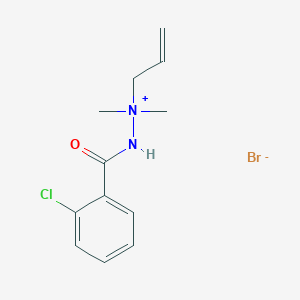
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
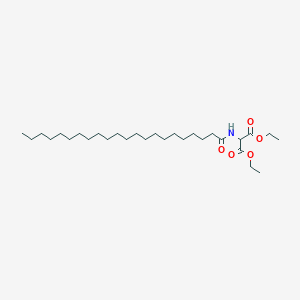
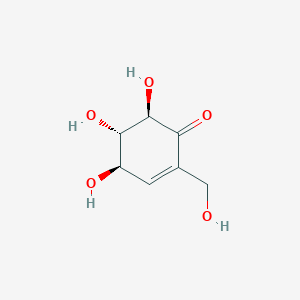
![1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol](/img/structure/B12610685.png)

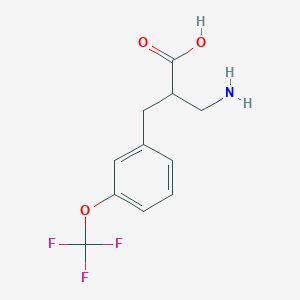
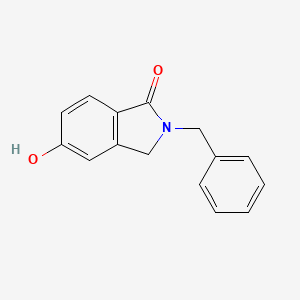
![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12610712.png)
![1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-](/img/structure/B12610718.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12610731.png)
